N'-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide
Description
N'-[1-(3,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide is a pyrazolo[3,4-d]pyrimidine derivative with a benzohydrazide moiety at the 4-position. The compound features a 3,5-dimethylphenyl substituent on the pyrazole ring and a 3-methylbenzoyl group on the hydrazide side chain. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for their diverse pharmacological activities, including kinase inhibition and anticancer properties . The structural uniqueness of this compound lies in the substitution pattern, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N'-[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O/c1-13-5-4-6-16(8-13)21(28)26-25-19-18-11-24-27(20(18)23-12-22-19)17-9-14(2)7-15(3)10-17/h4-12H,1-3H3,(H,26,28)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKGZRMEBSMIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N’-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment as it selectively targets tumor cells.
Mode of Action
N’-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide acts as an inhibitor of CDK2. It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation. This inhibition disrupts the progression of the cell cycle, particularly the transition from the G1 phase to the S phase.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. By preventing the activation of CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in the G1 phase. This disruption can lead to apoptosis, or programmed cell death, particularly in cancer cells.
Result of Action
The result of the action of N’-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide is the significant inhibition of cell growth in various cell lines. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines. It also induces significant alterations in cell cycle progression and apoptosis within HCT cells.
Biological Activity
N'-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The compound can be characterized by the following structural formula:
This structure features a pyrazolo[3,4-d]pyrimidine core linked to a hydrazide moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Similar compounds in the pyrazolo[3,4-d]pyrimidine family have demonstrated the ability to inhibit key enzymes involved in cell signaling pathways. This inhibition can lead to altered cellular responses, including apoptosis and proliferation control.
- Receptor Modulation : The compound may also interact with specific receptors, modulating their activity and influencing downstream signaling pathways that regulate cell growth and survival.
Pharmacological Effects
Research indicates several potential pharmacological effects associated with this compound:
- Anticancer Activity : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines. These effects are often linked to the inhibition of kinases involved in cancer progression .
- Antimicrobial Properties : Some derivatives have also been evaluated for antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity. For instance:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa (cervical cancer) | 0.5 | Induction of apoptosis |
| Study B | MCF-7 (breast cancer) | 0.8 | Cell cycle arrest at G2/M phase |
| Study C | E. coli | 1.2 | Inhibition of bacterial growth |
These studies indicate that the compound has potent effects across different biological systems.
Case Studies
A notable case study examined the efficacy of this compound in xenograft models. The results showed a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent. The study highlighted the importance of dosage and administration routes in optimizing therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Several structurally related compounds have been synthesized and studied, differing primarily in substituents on the phenyl rings or hydrazide groups. Key analogs include:
- N'-[1-(3,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide (): Differs in the position of methyl groups (3,4-dimethylphenyl vs. 3,5-dimethylphenyl) and substitution on the benzohydrazide (3,4-dimethoxy vs. 3-methyl).
- N'-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide (): Features a 4-chlorophenyl group instead of 3,5-dimethylphenyl, retaining the 3-methylbenzohydrazide.
- N'-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide (): Substitutes the benzohydrazide with a propanehydrazide and introduces a chloro group.
Substituent Effects on Properties
- Molecular Weight and Solubility :
The 3,5-dimethylphenyl analog (target compound) has a molecular weight of 378.82 g/mol (C₁₉H₁₅ClN₆O analogs in ). Substituents like methoxy groups () increase polarity and solubility compared to methyl or chloro groups. - Melting Points: Target compound analogs: Melting points range widely, e.g., 235–360°C for pyrazolo[3,4-d]pyrimidine derivatives with nitro or bromo substituents (). The 3,4-dimethoxy analog () has a monoisotopic mass of 418.175 g/mol, suggesting higher stability than the 3-methyl variant.
Data Tables
Table 1: Key Physicochemical Properties of Selected Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
